

# An In-depth Technical Guide on 2-(Benzo[d]isoxazol-3-yl)ethanol

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## Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-YL)ethanol

Cat. No.: B1279936

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This technical guide provides a comprehensive literature review of **2-(Benzo[d]isoxazol-3-yl)ethanol**, catering to researchers, scientists, and professionals in drug development. The document covers its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities and mechanism of action, drawing insights from structurally related compounds.

## Chemical and Physical Properties

**2-(Benzo[d]isoxazol-3-yl)ethanol**, with the CAS number 57148-90-0, is a heterocyclic compound featuring a benzisoxazole core linked to an ethanol group. Its fundamental properties are summarized in the table below.

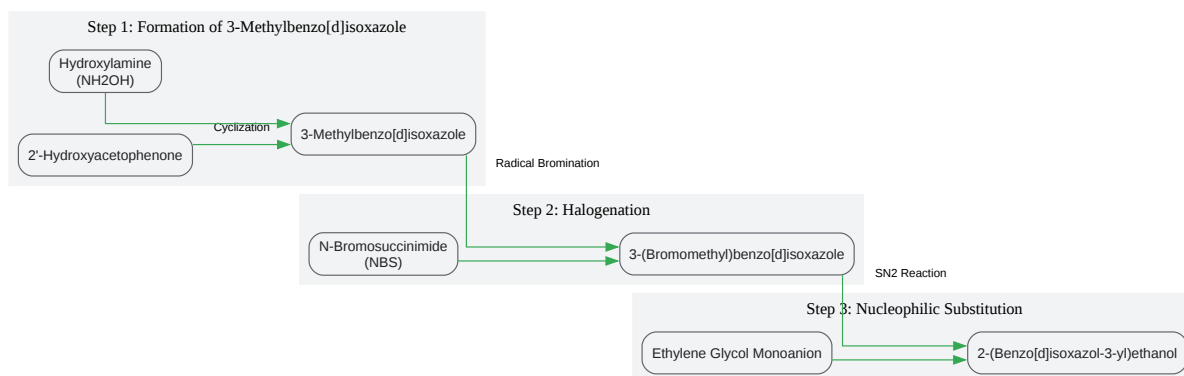
Property	Value	Source
CAS Number	57148-90-0	Commercial Suppliers
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	Commercial Suppliers
Molecular Weight	163.17 g/mol	Commercial Suppliers
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=NO2)CCO</chem>	Commercial Suppliers
InChI Key	CYKKOJQAYUCNGO-UHFFFAOYSA-N	Commercial Suppliers

# Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol: A Proposed Experimental Protocol

While a direct and detailed experimental protocol for the synthesis of **2-(Benzo[d]isoxazol-3-yl)ethanol** is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established reactions of related benzisoxazole derivatives. The proposed method involves the nucleophilic substitution of a halogenated precursor, 3-(halomethyl)benzo[d]isoxazole, with a suitable oxygen nucleophile.

## 2.1. Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps, starting from the commercially available 2'-hydroxyacetophenone.



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Caption: Proposed synthetic pathway for **2-(Benzo[d]isoxazol-3-yl)ethanol**.

## 2.2. Detailed Experimental Protocol

### Step 1: Synthesis of 3-Methylbenzo[d]isoxazole

- To a solution of 2'-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-methylbenzo[d]isoxazole.

### Step 2: Synthesis of 3-(Bromomethyl)benzo[d]isoxazole

- Dissolve 3-methylbenzo[d]isoxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride.
- Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
- Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC indicates the consumption of the starting material.
- Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-(bromomethyl)benzo[d]isoxazole.

### Step 3: Synthesis of **2-(Benzo[d]isoxazol-3-yl)ethanol**

- Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

- To this solution, add ethylene glycol (1.5 equivalents) and stir for 30 minutes at room temperature to form the sodium salt of ethylene glycol.
- Add a solution of 3-(bromomethyl)benzo[d]isoxazole (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
- After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).
- Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the crude **2-(benzo[d]isoxazol-3-yl)ethanol** by column chromatography.

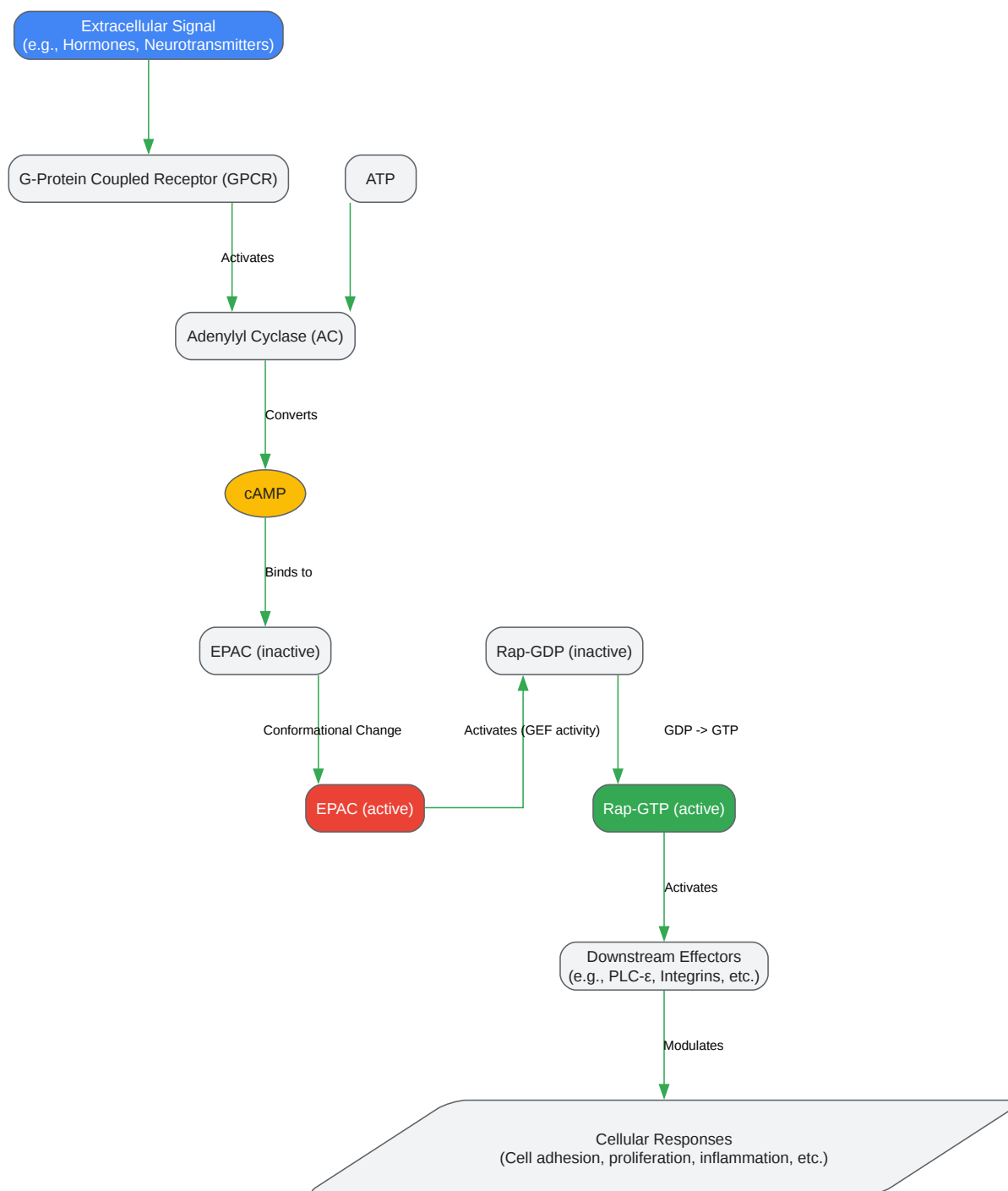
## Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of **2-(Benzo[d]isoxazol-3-yl)ethanol** is not available in the current literature. However, the benzisoxazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Furthermore, a study on a series of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues has identified them as potent antagonists of the Exchange protein directly activated by cAMP (EPAC). This provides a strong rationale for investigating the potential of **2-(Benzo[d]isoxazol-3-yl)ethanol** as an EPAC modulator.

### 3.1. The EPAC Signaling Pathway

EPAC proteins (EPAC1 and EPAC2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. They function as intracellular receptors for the second messenger cyclic AMP (cAMP), operating independently of the well-known Protein Kinase A (PKA) pathway. The activation of EPAC by cAMP leads to a conformational change that promotes the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated

Rap proteins, in turn, modulate a variety of downstream effectors, influencing numerous cellular processes.



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Caption: The EPAC signaling pathway.

### 3.2. Potential Role of **2-(Benzo[d]isoxazol-3-yl)ethanol** as an EPAC Antagonist

Given that a structurally related compound acts as an EPAC antagonist, it is plausible that **2-(Benzo[d]isoxazol-3-yl)ethanol** could also bind to EPAC and inhibit its activity. An antagonist would likely bind to the cAMP binding domain of EPAC, preventing the conformational change required for its activation and subsequent activation of Rap proteins.

### 3.3. Therapeutic Implications

The EPAC signaling pathway is implicated in a wide range of physiological and pathological processes, including:

- Inflammation: EPAC activation can modulate inflammatory responses.
- Cardiovascular Function: EPAC plays a role in cardiac hypertrophy and vascular permeability.
- Cancer: EPAC signaling has been linked to cancer cell proliferation and metastasis.
- Metabolic Disorders: EPAC is involved in the regulation of insulin secretion.

Therefore, the development of EPAC antagonists, potentially including derivatives of **2-(Benzo[d]isoxazol-3-yl)ethanol**, holds significant therapeutic promise for a variety of diseases.

## Quantitative Data from Related Compounds

While no quantitative data exists for **2-(Benzo[d]isoxazol-3-yl)ethanol**, the following table summarizes the inhibitory activity of a related series of compounds against EPAC1. This data can serve as a benchmark for future studies on the target molecule.

Table 1: Inhibitory Activity (IC<sub>50</sub>) of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide Analogues against EPAC1

Compound ID	R Group on Phenyl Ring	IC <sub>50</sub> (μM)
Analogue 1	3-Cl	4.2 ± 0.5
Analogue 2	4-F	2.8 ± 0.3
Analogue 3	3,4-diF	2.1 ± 0.2
Analogue 4	3,5-diF	3.5 ± 0.4

Data extracted from a study on related EPAC antagonists and is presented for comparative purposes.

## Conclusion and Future Directions

**2-(Benzo[d]isoxazol-3-yl)ethanol** is a molecule of interest due to the established biological significance of the benzisoxazole scaffold. Although direct experimental data is currently lacking, a plausible synthetic route has been proposed, providing a clear path for its chemical synthesis. The discovery of EPAC antagonism in a closely related analogue strongly suggests that **2-(Benzo[d]isoxazol-3-yl)ethanol** warrants investigation as a potential modulator of the EPAC signaling pathway.

Future research should focus on:

- **Synthesis and Characterization:** Executing the proposed synthesis and fully characterizing the physical and chemical properties of **2-(Benzo[d]isoxazol-3-yl)ethanol**.
- **Biological Screening:** Evaluating the biological activity of the synthesized compound, with a primary focus on its potential as an EPAC antagonist.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing a series of analogues to understand the structural requirements for optimal activity.
- **Mechanism of Action Studies:** If activity is confirmed, detailed mechanistic studies should be performed to elucidate its precise mode of action and downstream effects.

This in-depth guide provides a solid foundation for initiating research into the synthesis and biological evaluation of **2-(Benzo[d]isoxazol-3-yl)ethanol**, a promising candidate for drug

discovery and development.

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